A Technical Guide to the Chemical Properties and Applications of (3-Methyl-4-nitrophenyl)methanamine hydrochloride
A Technical Guide to the Chemical Properties and Applications of (3-Methyl-4-nitrophenyl)methanamine hydrochloride
Executive Summary: (3-Methyl-4-nitrophenyl)methanamine hydrochloride is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its unique structural features—a primary benzylic amine, a nitro group, and a methyl-substituted phenyl ring—make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, a plausible synthetic pathway, characteristic reactivity, and its applications, particularly as a building block in drug discovery and development. The document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this compound for practical application.
Compound Identification and Core Properties
(3-Methyl-4-nitrophenyl)methanamine hydrochloride is a stable, crystalline salt. The protonated aminomethyl group enhances its stability and modifies its solubility compared to the free base, making it suitable for storage and handling in a laboratory setting.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (3-Methyl-4-nitrophenyl)methanamine hydrochloride | [1] |
| CAS Number | 1037397-91-3 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Synonyms | 3-Methyl-4-nitro-benzenemethanamine HCl, Benzenemethanamine, 3-methyl-4-nitro-, hydrochloride (1:1) | [1] |
| Appearance | Yellow to green crystalline solid (inferred from related compounds) | [2] |
| Solubility | No specific data available; expected to be soluble in polar solvents like water, methanol, and DMSO. | [3] |
| Melting Point | >200 °C (inferred from related compounds) | [2] |
Chemical Structure
The structure features a benzene ring substituted at positions 1, 3, and 4 with aminomethyl, methyl, and nitro groups, respectively. The amine is present as a hydrochloride salt.
Caption: Chemical structure of (3-Methyl-4-nitrophenyl)methanamine hydrochloride.
Synthesis and Purification
While specific literature on the synthesis of (3-Methyl-4-nitrophenyl)methanamine hydrochloride is not abundant, a logical and efficient pathway can be designed based on established organic chemistry principles, starting from a common precursor like 3-methylbenzyl cyanide. This approach offers a reliable method for laboratory-scale and potential scale-up production.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
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Nitration: Introduction of a nitro group onto the aromatic ring of 3-methylbenzyl cyanide. The directing effects of the methyl (ortho, para-directing) and cyanomethyl (meta-directing) groups favor nitration at the C4 position.
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Reduction: Subsequent reduction of the nitrile group to a primary amine. This transformation must be selective to avoid the simultaneous reduction of the nitro group. Borane complexes are well-suited for this purpose. The final step involves salt formation with hydrochloric acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Nitration of 3-Methylbenzyl Cyanide
This protocol describes the critical nitration step. The choice of a mixed acid system (HNO₃/H₂SO₄) is standard for electrophilic aromatic substitution, providing the necessary nitronium ion (NO₂⁺) electrophile.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 eq). Cool the flask to 0°C in an ice-salt bath.
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Addition of Starting Material: Slowly add 3-methylbenzyl cyanide (1.0 eq) to the sulfuric acid while maintaining the temperature below 5°C. The cyanide group is relatively stable under these acidic conditions for the duration of the reaction.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0°C.
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Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. The key to success is rigorous temperature control; the internal temperature must not exceed 5-10°C to prevent side reactions and ensure regioselectivity.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully pour the reaction mixture onto crushed ice. The crude product, 3-methyl-4-nitrobenzyl cyanide, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield the pure intermediate.
Chemical Reactivity and Stability
The reactivity of (3-Methyl-4-nitrophenyl)methanamine hydrochloride is dictated by its three primary functional groups.
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Aminomethyl Group (-CH₂NH₃⁺Cl⁻): In its salt form, the amine is non-nucleophilic. However, upon deprotonation with a mild base, the resulting free primary amine becomes a potent nucleophile. It readily participates in N-acylation with acid chlorides or anhydrides, N-alkylation with alkyl halides, and condensation reactions with aldehydes and ketones to form Schiff bases.
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Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. Its most significant utility in drug development is its role as a precursor to an aniline. It can be selectively reduced to a primary amine (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This transformation is fundamental for introducing a new vector for molecular elaboration.
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Aromatic Ring: The substitution pattern on the ring influences its reactivity. The presence of the deactivating nitro group makes further electrophilic substitution challenging.
Stability and Storage: The compound is stable under normal laboratory conditions.[2] It is incompatible with strong bases, which will neutralize the hydrochloride salt to the free amine, and strong oxidizing agents.[2][4] For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area.[4]
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: 3 signals in the δ 7.5-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring. - Benzylic Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. - Ammonium Protons (-NH₃⁺): A broad singlet around δ 8.5-9.5 ppm (deuterium-exchangeable). - Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm. |
| ¹³C NMR | - Aromatic Carbons: 6 signals in the δ 120-150 ppm range, including four signals for CH carbons and two for quaternary carbons (C-CH₃ and C-NO₂). - Benzylic Carbon (-CH₂-): A signal around δ 40-45 ppm. - Methyl Carbon (-CH₃): A signal around δ 18-22 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch: Broad absorption from 2800-3100 (primary amine salt). - C-H Stretch: Aromatic (~3050) and aliphatic (~2950). - N-O Asymmetric Stretch: Strong absorption at ~1520. - N-O Symmetric Stretch: Strong absorption at ~1350. - C=C Stretch: Aromatic ring absorptions at ~1600 and ~1450. |
| Mass Spec. (ESI+) | The molecular ion peak observed would correspond to the free base [M-HCl+H]⁺ at m/z 167.1. Key fragmentation would likely involve the loss of the aminomethyl group. |
Applications in Research and Drug Development
(3-Methyl-4-nitrophenyl)methanamine hydrochloride serves as a valuable building block for synthesizing more complex molecules, particularly pharmaceutical ingredients. Its utility stems from the ability to sequentially or concurrently modify the amine and nitro functionalities.
Related nitro-aromatic intermediates are instrumental in the development of various therapeutics, including compounds for neurological disorders and antidepressants.[3] The synthetic pathway often involves the reduction of the nitro group to an aniline, which can then be used in reactions like amide bond formation, sulfonamide synthesis, or as a nucleophile in substitution reactions. The primary amine can be functionalized to introduce side chains that modulate pharmacological activity, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
While this specific compound is not extensively characterized, data from structurally similar nitrobenzylamine hydrochlorides provides a strong basis for its safety profile.[5][6] It should be handled as a hazardous chemical.
Table 3: GHS Hazard and Precautionary Information (Inferred)
| Category | Statement | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[4] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
First-Aid Measures: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4] It should be treated as hazardous chemical waste.
References
-
Angene Chemical . Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride. [Link]
-
Fisher Scientific . SAFETY DATA SHEET - 4-Nitrophenylhydrazine. [Link]
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Oakwood Chemical . (4-Nitrophenyl)methanamine hydrochloride. [Link]
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Autech Industry Co.,Limited . N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride: Synthesis, Properties, and Applications. [Link]
-
PubChem . 3-Methyl-4-nitrophenol. [Link]
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PubChem . 4-Nitrobenzylamine hydrochloride. [Link]
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PubChem . N-methyl-1-(4-nitrophenyl)methanamine. [Link]
-
PubChem . N-methyl-4-nitrophenethylamine hydrochloride. [Link]
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